2-(3-chlorophenoxy)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-(3-Chlorophenoxy)-N-(1-naphthyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a naphthyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(1-naphthyl)acetamide typically involves the reaction of 3-chlorophenol with 1-naphthylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Acetic acid or a similar solvent
Catalyst: Acid catalyst such as sulfuric acid
Industrial Production Methods
In an industrial setting, the production of 2-(3-chlorophenoxy)-N-(1-naphthyl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-N-(1-naphthyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-Chlorophenoxy)-N-(1-naphthyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(1-naphthyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-N-(1-naphthyl)acetamide
- 2-(3-Bromophenoxy)-N-(1-naphthyl)acetamide
- 2-(3-Chlorophenoxy)-N-(2-naphthyl)acetamide
Uniqueness
2-(3-Chlorophenoxy)-N-(1-naphthyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3-chlorophenoxy group and the 1-naphthyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H14ClNO2 |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H14ClNO2/c19-14-7-4-8-15(11-14)22-12-18(21)20-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,20,21) |
InChI Key |
DMGJFUIUIPWHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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